![molecular formula C10H19Cl2N3S B021562 N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride CAS No. 104617-85-8](/img/structure/B21562.png)
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride
Overview
Description
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride, also known as PBT2, is a small molecule drug that has been investigated for its potential therapeutic uses in various neurological disorders.
Mechanism Of Action
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride has been shown to have a multifaceted mechanism of action, including the ability to bind to and remove excess metals such as copper and zinc from the brain. This action may help to reduce the accumulation of toxic proteins such as beta-amyloid and alpha-synuclein. N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride has also been shown to have anti-inflammatory properties and to promote the growth of new brain cells.
Biochemical and Physiological Effects:
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride has been shown to have a range of biochemical and physiological effects in preclinical studies. These include reducing the levels of toxic proteins in the brain, improving cognitive function, reducing inflammation, and promoting the growth of new brain cells.
Advantages And Limitations For Lab Experiments
One advantage of using N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride in lab experiments is that it has shown promising results in preclinical studies for a range of neurological disorders. However, one limitation is that more research is needed to fully understand the mechanism of action of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride and its potential side effects.
Future Directions
There are several future directions for research on N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride. One area of focus is on understanding the mechanism of action of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride in more detail, including its ability to bind to and remove excess metals from the brain. Another area of focus is on developing more effective formulations of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride for use in clinical trials. Finally, more research is needed to determine the safety and efficacy of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride in humans with neurological disorders.
Scientific Research Applications
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride has been investigated for its potential therapeutic uses in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride has shown promising results in improving cognitive function and reducing the accumulation of toxic proteins in the brain.
properties
CAS RN |
104617-85-8 |
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Product Name |
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride |
Molecular Formula |
C10H19Cl2N3S |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H |
InChI Key |
QMNWXHSYPXQFSK-UHFFFAOYSA-N |
SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
synonyms |
PRAMIPEXOLE 2HCL |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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